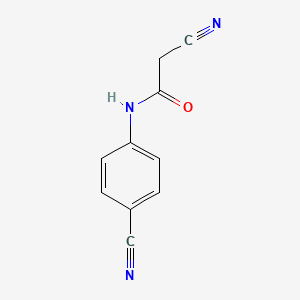
2-cyano-N-(4-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(4-cyanophenyl)acetamide is an organic compound with the molecular formula C10H7N3O. It is a derivative of cyanoacetamide and features both cyano and acetamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-cyanophenylamine with cyanoacetic acid or its derivatives. One common method includes the condensation of 4-cyanophenylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-cyanophenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: It can participate in cyclocondensation reactions to form heterocyclic compounds.
Substitution Reactions: The active hydrogen on the cyanoacetamide moiety allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as phenacyl bromide and catalysts like triethylamine in solvents like ethanol.
Substitution Reactions: Often use alkyl halides or acyl chlorides as electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes, which are of significant interest in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(4-cyanophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-cyanophenyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and acetamide groups facilitate its participation in condensation and substitution reactions, leading to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific heterocyclic compounds synthesized from it .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog without the phenyl group, used in similar synthetic applications.
N-(4-cyanophenyl)acetamide: Lacks the cyano group on the acetamide moiety, resulting in different reactivity and applications.
Uniqueness
2-cyano-N-(4-cyanophenyl)acetamide is unique due to the presence of both cyano and acetamide groups, which enhance its reactivity and versatility in forming a wide range of heterocyclic compounds. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-cyano-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C10H7N3O/c11-6-5-10(14)13-9-3-1-8(7-12)2-4-9/h1-4H,5H2,(H,13,14) |
InChI Key |
JFDWEWOVUDNSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



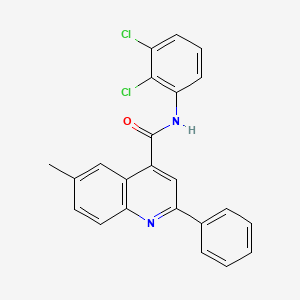



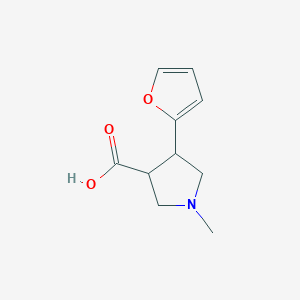
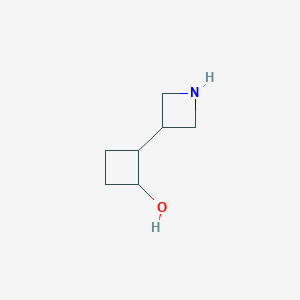
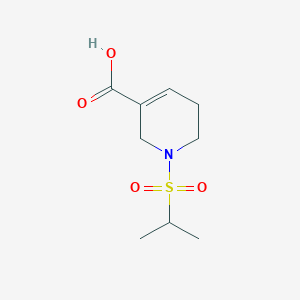




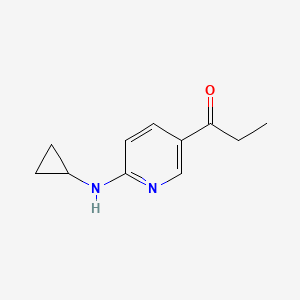
![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
